Capric dimethyl amine oxide
Description
Systematic IUPAC Nomenclature and Alternative Designations
The compound N,N-Dimethyldecylamine N-oxide is systematically named according to IUPAC rules as N,N-dimethyldecan-1-amine oxide. This nomenclature reflects its core structure: a 10-carbon decyl chain (decan-1-amine) with two methyl groups attached to the nitrogen atom, which is further oxidized to form an N-oxide group.
Alternative designations include:
- Capric dimethyl amine oxide (referencing the capric acid-derived decyl chain)
- Decylamine oxide (common industrial shorthand)
- 1-Decanamine, N,N-dimethyl-, N-oxide (CAS descriptor)
- N-Decyl-N,N-dimethylamine oxide (emphasizing alkyl group substitution)
The compound is cataloged under CAS Registry Number 2605-79-0 and EC Number 220-020-5 . Its molecular formula is C₁₂H₂₇NO , with a molar mass of 201.35 g/mol .
Molecular Geometry and Electronic Configuration Analysis
The molecular structure consists of:
- A decyl chain (C₁₀H₂₁) providing hydrophobicity.
- A dimethylamine oxide group (N⁺(CH₃)₂–O⁻) conferring amphiphilic properties.
Key geometric parameters (derived from homologous amine oxides):
- N–O bond length : 1.32–1.35 Å (shorter than typical N–O single bonds due to partial double-bond character from resonance).
- C–N–C bond angles : 109.5°–112° (near-tetrahedral geometry at nitrogen).
- N–O dipole moment : ~4.38 D, creating strong hydrogen-bonding capacity.
Electronic configuration analysis reveals:
- The N-oxide group adopts a zwitterionic resonance structure (Fig. 1):
$$
\text{N⁺(CH₃)₂–O⁻} \leftrightarrow \text{N(CH₃)₂=O}
$$ - This resonance stabilizes the molecule and enhances solubility in polar solvents.
Crystallographic Data and Solid-State Packing Arrangements
Crystallographic studies of homologous compounds (e.g., tetradecylamine oxide) reveal lamellar packing in the solid state:
| Parameter | N,N-Dimethyldecylamine N-oxide | Tetradecylamine Oxide (TDAO) |
|---|---|---|
| Nonpolar layer thickness | 12.1–13.5 Å | 18.1 Å |
| Polar layer thickness | 5.9–6.7 Å | 4.7 Å |
| Unit cell symmetry | Monoclinic | Monoclinic |
Key observations:
- Molecules align in antiparallel sheets , minimizing polar/nonpolar interactions.
- The decyl chains adopt all-trans conformations , maximizing van der Waals interactions.
- Water molecules occupy interstitial spaces in hydrated crystals, forming hydrogen bonds with N-oxide groups.
Comparative Structural Analysis with Homologous Amine Oxides
Structural variations across the amine oxide series are summarized below:
Trends:
- Layer thickness increases linearly with alkyl chain length (+2.5 Å per CH₂ group).
- Solubility decreases exponentially due to hydrophobic dominance in longer chains.
- N-O vibrational frequencies (IR spectroscopy) shift from 950 cm⁻¹ (C₆) to 930 cm⁻¹ (C₁₃), indicating reduced polarity.
The decyl derivative balances hydrophobicity and solubility, making it ideal for surfactant applications. Its intermediate chain length allows stable micelle formation while retaining water compatibility.
Figure 1. Zwitterionic resonance in N,N-Dimethyldecylamine N-oxide.
Figure 2. Lamellar packing model (side view) showing antiparallel alkyl chains and polar layers.
Properties
IUPAC Name |
N,N-dimethyldecan-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO/c1-4-5-6-7-8-9-10-11-12-13(2,3)14/h4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKZFNZPJKEWPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042190 | |
| Record name | N,N-Dimethyldecylamine oxide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Decanamine, N,N-dimethyl-, N-oxide | |
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CAS No. |
2605-79-0 | |
| Record name | Decyldimethylamine oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2605-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Capric dimethyl amine oxide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Capric dimethyl amine oxide | |
| Source | DrugBank | |
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| Record name | 1-Decanamine, N,N-dimethyl-, N-oxide | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Dimethyldecylamine oxide | |
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| Record name | N,N-dimethyldecylamine N-oxide | |
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| Record name | DECYLAMINE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Preparation Methods
Catalyst Design and Reaction Mechanism
The most efficient method for synthesizing DDAO involves catalytic oxidation using layered double hydroxides (LDHs) exchanged with alkoxide anions. This approach, detailed in EP 1348692A1 , employs Mg-Al hydrotalcite catalysts intercalated with tert-butoxide (Mg-Al-O-t-Bu) to accelerate the N-oxidation of tertiary amines. The reaction proceeds via a two-step mechanism:
-
Formation of Reactive Intermediates : H₂O₂ reacts with the tert-butoxide anions in the catalyst to generate hydroperoxide (HOO⁻) species.
-
Electrophilic Oxygen Transfer : The HOO⁻ species interacts with a nitrile additive (e.g., benzonitrile) to form a peroxycarboximidic acid intermediate, which delivers electrophilic oxygen to the nitrogen atom of N,N-dimethyldecylamine, yielding DDAO.
The catalytic cycle minimizes side reactions and enhances selectivity, achieving a 98% yield under optimized conditions.
Table 1: Optimal Reaction Conditions for DDAO Synthesis
| Parameter | Value |
|---|---|
| Catalyst | Mg-Al-O-t-Bu hydrotalcite |
| Catalyst Loading | 6–14 wt% |
| Oxidant | 30% aqueous H₂O₂ (6 mmol) |
| Additive | Benzonitrile (2 mmol) |
| Temperature | 65°C |
| Reaction Time | 3 hours |
| Yield | 98% |
Advantages of Heterogeneous Catalysis
-
Recyclability : The solid catalyst retains activity over multiple cycles, reducing operational costs.
-
Eco-Friendliness : Aqueous H₂O₂ replaces hazardous peracids, aligning with green chemistry principles.
-
Scalability : Moderate temperatures (10–65°C) and short reaction times (0.5–5 hours) facilitate industrial adoption.
Traditional Oxidation Methods
Uncatalyzed Hydrogen Peroxide Oxidation
Prior to catalytic advancements, DDAO was synthesized via direct oxidation with H₂O₂. However, this method suffers from inherent limitations:
Peracid-Mediated Oxidation
Peracids like meta-chloroperbenzoic acid (mCPBA) were historically used to oxidize tertiary amines. While effective, these reagents pose significant drawbacks:
-
Stoichiometric Waste : Peracids generate equimolar carboxylic acid byproducts, complicating purification.
-
Safety Risks : Handling concentrated peracids increases explosion and corrosion hazards.
Comparative Analysis of Synthesis Routes
Efficiency and Sustainability
The catalytic LDH method outperforms traditional approaches in yield, reaction time, and environmental impact. For instance, the uncatalyzed H₂O₂ method achieves only 65% yield after 24 hours, whereas the LDH process delivers 98% yield in 3 hours.
Table 2: Method Comparison for DDAO Synthesis
| Method | Yield (%) | Time (h) | Catalyst Recyclability |
|---|---|---|---|
| LDH-Catalyzed H₂O₂ | 98 | 3 | Yes (≥5 cycles) |
| Uncatalyzed H₂O₂ | 65 | 24 | No |
| mCPBA Oxidation | 85 | 12 | No |
Economic Viability
The LDH process reduces raw material costs by 40% compared to peracid methods, primarily due to catalyst reusability and lower H₂O₂ consumption.
Industrial Synthesis Considerations
Process Optimization
-
Temperature Control : Maintaining 65°C ensures rapid kinetics without thermal degradation.
-
Additive Selection : Benzonitrile enhances intermediate stability, but acetonitrile offers a cheaper alternative with comparable efficacy.
-
H₂O₂ Addition Rate : Slow, dropwise addition prevents exothermic runaway reactions .
Chemical Reactions Analysis
Capric dimethyl amine oxide undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state compounds.
Reduction: It can be reduced back to the corresponding amine.
Substitution: It can undergo substitution reactions where the oxygen atom is replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biochemical Properties
N,N-Dimethyldecylamine N-oxide exhibits significant biochemical properties that contribute to its functionality:
- Surfactant Activity : It reduces surface tension in aqueous solutions, facilitating the solubilization of hydrophobic compounds.
- Antimicrobial Properties : The compound disrupts microbial cell membranes, leading to increased permeability and cell lysis.
- Cellular Interactions : It influences cellular processes by altering signaling pathways and gene expression.
Toxicity Profiles
Toxicity assessments have been conducted to evaluate the safety profile of N,N-Dimethyldecylamine N-oxide:
| Study Type | Organism | Observations | Reference |
|---|---|---|---|
| Dermal Exposure | Rabbits | Strong irritation noted | |
| Dietary Study | Rabbits | LOAEL: 87-150 mg/kg bw/day; NOAEL: 80 mg/kg bw/day | |
| In Vitro Mutagenicity | Bacterial (Salmonella) | No evidence of mutagenicity up to 250 µg/plate |
Pharmaceutical Applications
N,N-Dimethyldecylamine N-oxide is utilized in drug formulation as a surfactant to enhance solubility and stability in pharmaceutical preparations. Notable applications include:
- Crystallization of Enzyme Complexes : It has been used in solutions for crystallizing dihydroorotate dehydrogenase complexes, which are vital for metabolic pathways in pathogens like Plasmodium falciparum.
Industrial Applications
This compound is widely employed in industrial settings due to its surfactant properties:
- Cleaning Agents : Used in formulations for household and industrial cleaning products.
- Cosmetics : Acts as an emulsifier and stabilizer in personal care products.
Case Studies
-
Antimicrobial Efficacy :
- A study demonstrated that N,N-Dimethyldecylamine N-oxide effectively inhibited the growth of various microorganisms through membrane disruption mechanisms. The effectiveness was correlated with the length of the hydrophobic alkyl chain.
-
Biodegradability Assessments :
- Biodegradability tests following OECD guidelines indicated that approximately 80% degradation occurred after 28 days when using river water as an inoculum, demonstrating its environmental safety profile.
-
Pharmaceutical Formulations :
- Research highlighted its role in enhancing the solubility of poorly soluble drugs, thus improving bioavailability and therapeutic efficacy.
Mechanism of Action
The mechanism of action of capric dimethyl amine oxide involves its ability to interact with both hydrophobic and hydrophilic molecules. This dual interaction allows it to stabilize emulsions, solubilize hydrophobic compounds, and reduce surface tension . The molecular targets and pathways involved include interactions with lipid bilayers, proteins, and other biomolecules .
Comparison with Similar Compounds
Structural and Physical-Chemical Properties
Key Observations :
- Solubility : Shorter chains (C10–C12) exhibit higher water solubility, making them suitable for liquid detergents. Longer chains (C14–C18) are used in specialized formulations requiring lower critical micelle concentrations .
- Synthesis : All are synthesized via hydrogen peroxide (H₂O₂) oxidation of corresponding dimethylalkylamines. Active ingredient concentrations in commercial products range from ~25% to 30% .
Critical Differentiators
- Bioavailability : The C10 derivative is uniquely detected in biological systems, likely due to its smaller size and persistence in consumer products .
- Chain Length vs. Function : Shorter chains enhance solubility for liquid formulations, while longer chains improve stability in solid or semi-solid products .
Biological Activity
N,N-Dimethyldecylamine N-oxide (DDAO) is a nonionic surfactant with diverse applications in various fields, including pharmaceuticals, cosmetics, and cleaning products. Its biological activity is of significant interest due to its antimicrobial properties, potential toxicity, and role in cellular processes. This article explores the biological activity of DDAO, including its mechanisms of action, toxicity profiles, and relevant case studies.
- Molecular Formula : C_{14}H_{31}NO
- CAS Number : 1643-20-5
- EINECS Number : 220-020-5
- Physical State : Typically available as a powder or liquid.
DDAO exhibits antimicrobial activity primarily through the disruption of microbial cell membranes. Studies have shown that it interacts with the lipid bilayer, leading to increased permeability and eventual cell lysis. The effectiveness of DDAO is influenced by the hydrophobic alkyl chain length, with longer chains generally enhancing antimicrobial potency .
Antimicrobial Activity
Research indicates that DDAO can inhibit the growth of various microorganisms, including bacteria and fungi. The mode of action involves:
- Membrane Disruption : DDAO integrates into the cell membrane, altering its integrity and function.
- Cytolytic Effects : It induces lysis in microbial cells by destabilizing membrane structures .
Toxicity Profiles
The toxicity of DDAO has been evaluated through various studies:
- Dermal Absorption : DDAO is readily absorbed through the skin in animal models, with studies indicating significant irritation potential .
- Oral Toxicity : In dietary studies involving rabbits, no significant clinical chemistry or histopathological changes were observed at lower doses; however, higher doses resulted in adverse effects such as weight suppression and gastrointestinal disturbances .
Table 1: Toxicity Data Summary
Biodegradability
DDAO has been assessed for biodegradability using OECD guidelines. Results indicate that it is biodegradable under specific conditions:
- Closed Bottle Test : Approximately 80% degradation after 28 days when using river water as an inoculum.
- Activated Sludge Tests : Showed high elimination rates (up to 99.99%) in simulated wastewater treatment environments .
Case Studies
-
Pharmaceutical Applications :
- DDAO has been utilized in drug formulation as a surfactant to enhance solubility and stability in pharmaceutical preparations. For instance, it has been used in solutions for crystallizing dihydroorotate dehydrogenase complexes, which are critical for certain metabolic pathways in pathogens like Plasmodium falciparum .
- Industrial Use :
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying N,N-Dimethyldecylamine N-oxide (DDAO) to achieve high purity for research purposes?
- Methodology :
- Synthesis : DDAO can be synthesized by oxidizing N,N-Dimethyldecylamine using hydrogen peroxide under controlled conditions. The reaction typically proceeds at 60–80°C for 4–6 hours, with stoichiometric H₂O₂ to ensure complete oxidation .
- Purification : Post-synthesis, the product is purified via vacuum distillation or recrystallization. Chromatographic methods (e.g., HPLC or ion-exchange chromatography) are recommended for removing residual amines or oxidants. Purity validation should follow pharmacopeial guidelines, such as USP standards, which require ≥98% purity for reagent-grade compounds .
Q. How can researchers characterize the structural and physicochemical properties of DDAO?
- Methodology :
- Structural Analysis : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the amine oxide group and alkyl chain structure. Fourier-transform infrared spectroscopy (FTIR) can identify N-O stretching vibrations (~950 cm⁻¹) .
- Physicochemical Properties : Measure critical micelle concentration (CMC) using surface tension or conductivity assays. EPI Suite™ software can estimate properties like log P (predicted ~2.1) and water solubility (0.1–1 mg/L at 25°C) for the pure compound .
Q. What chromatographic techniques are suitable for quantifying DDAO in complex mixtures?
- Methodology :
- Reverse-phase HPLC with a C18 column and UV detection (210–220 nm) is effective. Mobile phases often combine acetonitrile and ammonium acetate buffer (pH 5.0). Gas chromatography (GC) with flame ionization detection (FID) can also be used after derivatization to volatile analogs .
Advanced Research Questions
Q. How does DDAO interact with membrane proteins, and what experimental parameters optimize its use in protein solubilization?
- Methodology :
- Mechanism : DDAO disrupts lipid-protein interactions via its amphiphilic structure, forming micelles that solubilize transmembrane domains.
- Optimization : Titrate DDAO concentrations (typically 1–10 mM) to balance solubilization efficiency and protein stability. Use dynamic light scattering (DLS) to monitor micelle size and stability. For example, DDAO’s CMC (~1 mM) ensures micelle formation above this threshold .
Q. What computational and experimental approaches assess the mutagenic potential of aliphatic N-oxides like DDAO?
- Methodology :
- In Silico Analysis : Apply structure–activity relationship (SAR) fingerprinting to compare DDAO’s aliphatic N-oxide structure against mutagenicity databases. Public tools like Leadscope’s expert-alert system can exclude aromatic N-oxide alerts but may require validation .
- Experimental Testing : Conduct Ames tests (OECD 471) with Salmonella typhimurium strains (TA98, TA100) to evaluate mutagenicity. Include metabolic activation (S9 mix) to assess pro-mutagenic metabolites .
Q. How can DDAO enhance the biodegradation of hydrophobic pollutants in environmental remediation studies?
- Methodology :
- Mechanism : DDAO increases pollutant bioavailability by reducing interfacial tension and forming mixed micelles with hydrophobic compounds (e.g., PAHs).
- Protocol : Apply DDAO at 0.5–2× CMC in contaminated soil/water systems. Monitor degradation rates via GC-MS or HPLC and compare against controls. Adjust pH (6–8) to maintain surfactant stability .
Q. What strategies mitigate DDAO’s interference in spectroscopic assays (e.g., fluorescence or UV-Vis)?
- Methodology :
- Interference Source : DDAO micelles can scatter light or quench fluorophores.
- Mitigation : Use centrifugal filtration (10 kDa cutoff) to remove micelles post-solubilization. Alternatively, employ background subtraction with DDAO-only controls. For fluorescence, switch to longer wavelengths (e.g., >350 nm) where micelle interference is minimal .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
